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Compound of Interest

Compound Name: 3,6-Dimethyl-3H-purine

Cat. No.: B15072285 Get Quote

Disclaimer: Spectroscopic data for the specific compound 3,6-Dimethyl-3H-purine was not

readily available in the initial search. This guide provides a representative technical summary

and visualization for a related purine derivative, 6-Chloro-9-isopropyl-9H-purine-8-carbonitrile,

to illustrate the requested data presentation and formatting for researchers, scientists, and drug

development professionals.

Introduction
This document provides a summary of key spectroscopic data for the purine derivative 6-

Chloro-9-isopropyl-9H-purine-8-carbonitrile. The following sections detail the nuclear magnetic

resonance (NMR) and mass spectrometry (MS) data, along with generalized experimental

protocols for these techniques. A workflow for spectroscopic analysis is also presented.

Spectroscopic Data
The following tables summarize the available spectroscopic data for 6-Chloro-9-isopropyl-9H-

purine-8-carbonitrile.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: ¹H NMR Data for 6-Chloro-9-isopropyl-9H-purine-8-carbonitrile[1]
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Chemical Shift
(δ) ppm

Multiplicity
Coupling
Constant (J)
Hz

Integration Assignment

8.86 s - 1H C2-H in purine

5.15 sept 6.8 1H NCH

1.80 d 6.8 6H 2CH₃

Table 2: ¹³C NMR Data for 6-Chloro-9-isopropyl-9H-purine-8-carbonitrile[1]

Chemical Shift (δ) ppm Assignment

153.9 C4

153.8 C6

150.6 C2

131.4 C8

127.9 C5

110.2 CN

51.3 NCH

21.6 2CH₃

Mass Spectrometry (MS)
Table 3: High-Resolution Mass Spectrometry (HRMS) Data for 6-Chloro-9-isopropyl-9H-purine-

8-carbonitrile[1]

Ion Calculated m/z Found m/z

[M + H]⁺ 222.0541 222.0537

Experimental Protocols
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The following are generalized experimental protocols representative of those used to obtain the

spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy
A solution of the sample (6-Chloro-9-isopropyl-9H-purine-8-carbonitrile) was prepared by

dissolving it in deuterated chloroform (CDCl₃). The ¹H and ¹³C NMR spectra were recorded on

a 400 MHz spectrometer.[1] Chemical shifts are reported in parts per million (ppm) relative to

tetramethylsilane (TMS) as an internal standard.

Mass Spectrometry (MS)
High-resolution mass spectra (HRMS) were obtained using an electrospray ionization (ESI)

source.[1] The sample was introduced into the mass spectrometer, and the mass-to-charge

ratio (m/z) of the resulting ions was measured to determine the exact mass of the protonated

molecule [M+H]⁺.

Visualization
Experimental Workflow for Spectroscopic Analysis
The following diagram illustrates a typical workflow for the spectroscopic analysis of a

synthesized chemical compound.
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Caption: Workflow for Spectroscopic Analysis of a Compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [Technical Guide: Spectroscopic Data for Purine
Derivatives]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b15072285#spectroscopic-data-for-3-6-dimethyl-3h-
purine]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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